

The Benzodioxepine Scaffold: A Versatile Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxepine scaffold, a heterocyclic motif featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and diverse substitution possibilities have enabled the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the current landscape of benzodioxepine-based drug discovery, detailing their synthesis, biological activities, and therapeutic potential.

Antibacterial Applications: Targeting Fatty Acid Synthesis

A promising avenue for benzodioxepine scaffolds is in the development of novel antibacterial agents. Recent research has focused on their ability to inhibit key enzymes in bacterial fatty acid biosynthesis, a pathway essential for bacterial survival and distinct from its mammalian counterpart.

One notable series of compounds are novel benzodioxepine-biphenyl amide derivatives. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like *Staphylococcus aureus*. The mechanism of action is believed to involve the inhibition of β -ketoacyl-ACP synthase III (FabH), a crucial enzyme in the initiation of fatty acid synthesis.

Quantitative Data: Antibacterial Activity

Compound	Target Organism	MIC (µg/mL)	IC50 (FabH) (µM)	Reference
Compound E4	S. aureus	Not specified	Not specified	[1]
Analogue 12a	E. coli	Not specified	3.1	[2]

Experimental Protocols

Synthesis of Benzodioxepine-Biphenyl Amide Derivatives:

The synthesis of these derivatives generally involves a multi-step process. A common route begins with the appropriate benzodioxepine carboxylic acid, which is then coupled with a substituted biphenyl amine.

- **Step 1: Amide Coupling.** To a solution of the benzodioxepine carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) are added. The substituted biphenyl amine is then added, and the reaction mixture is stirred at room temperature until completion.
- **Step 2: Purification.** The crude product is purified by column chromatography on silica gel to yield the final benzodioxepine-biphenyl amide derivative. The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4][5][6][7]

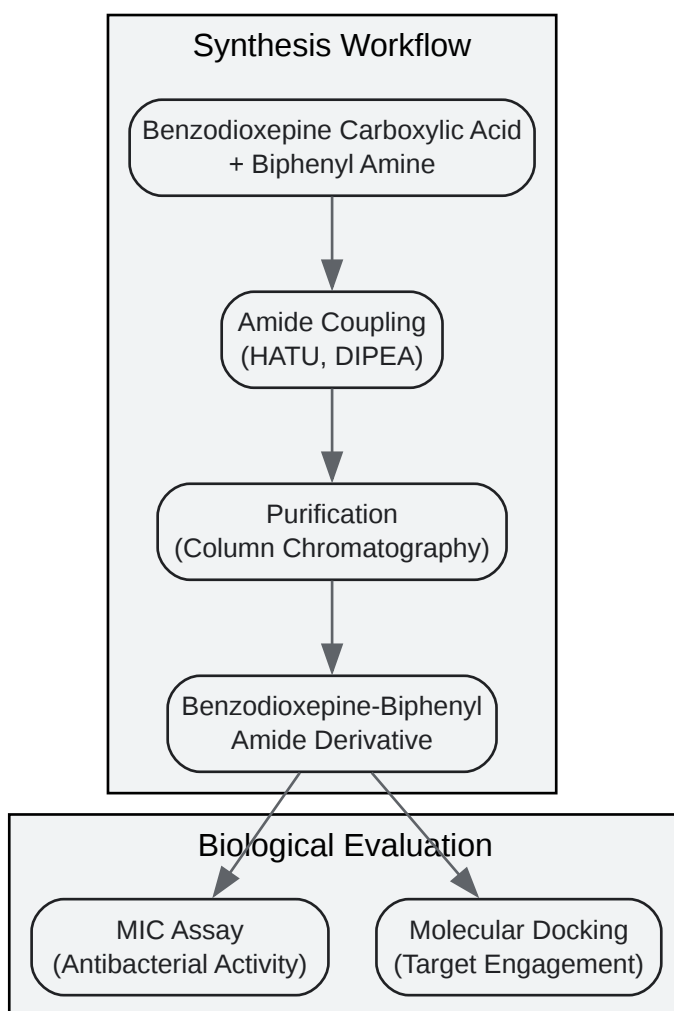
- **Preparation of Bacterial Inoculum:** A fresh overnight culture of the target bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
- **Serial Dilution of Compounds:** The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

- Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted compounds.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

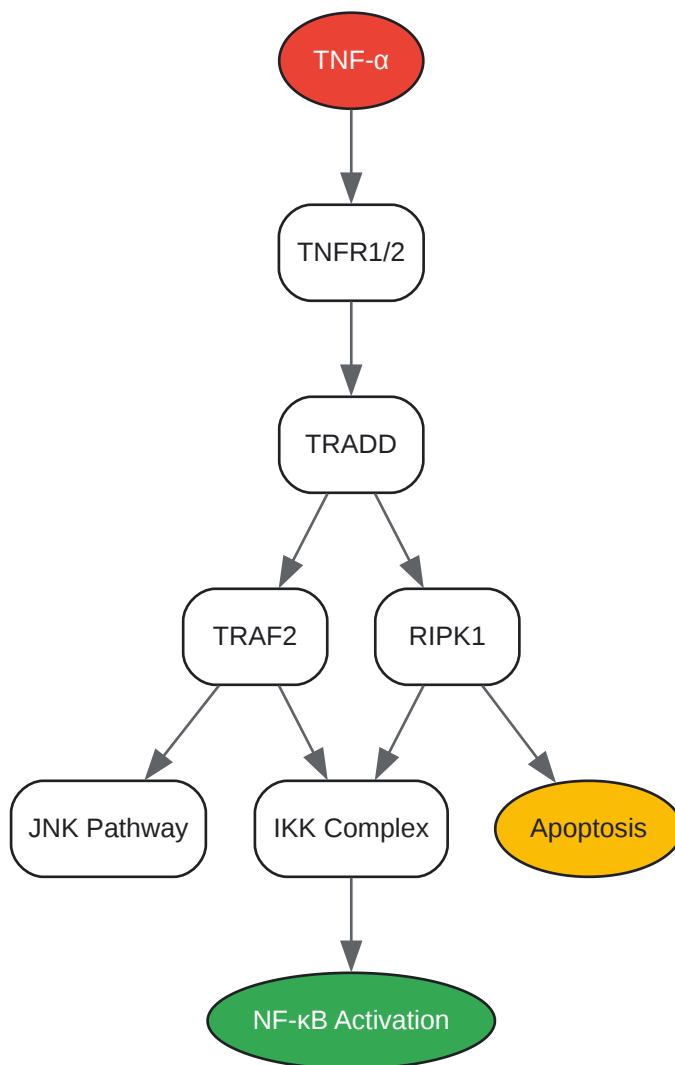
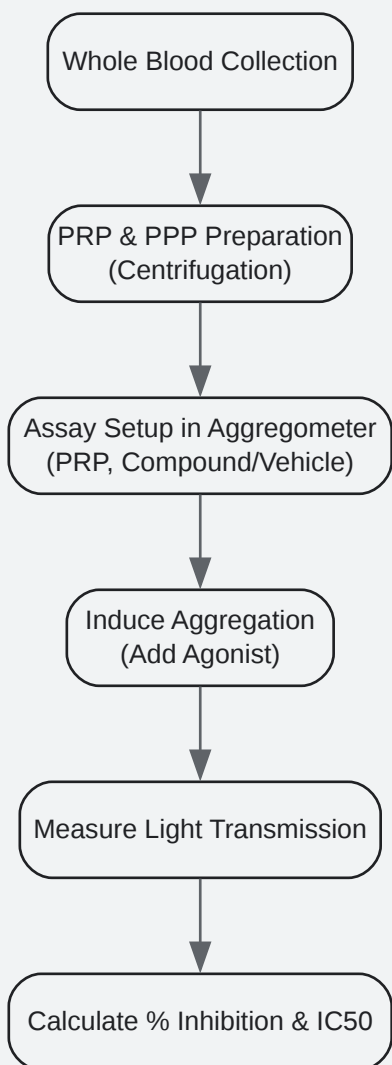
Molecular Docking of Benzodioxepine Derivatives against FabH Enzyme:

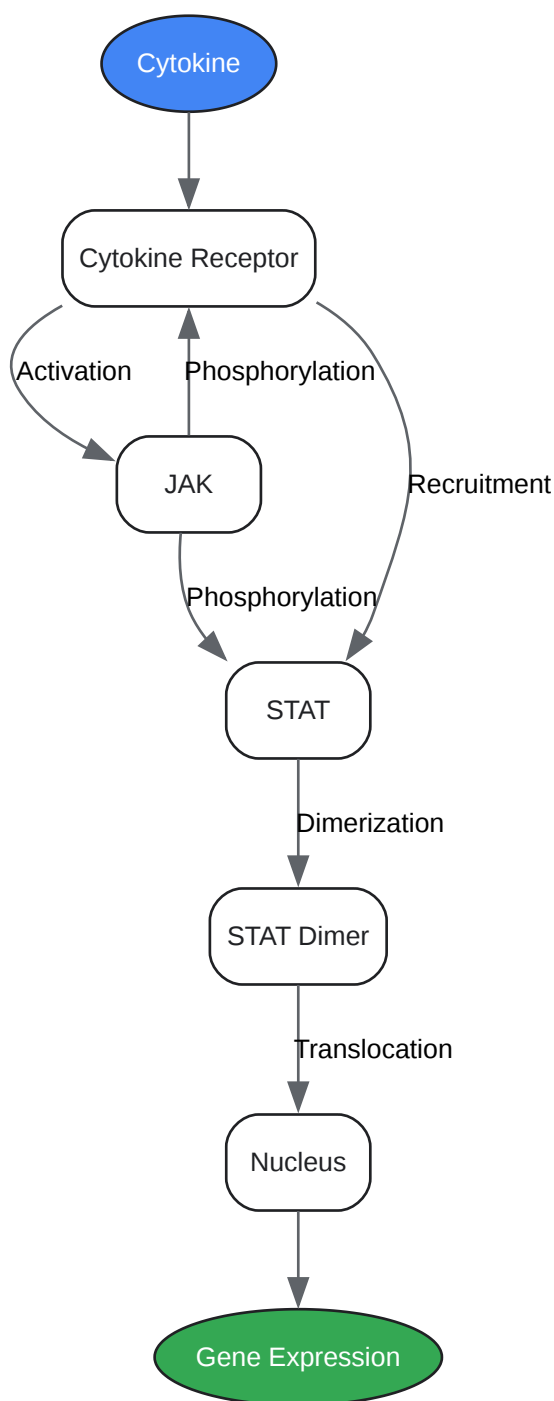
Computational docking studies are employed to predict the binding mode of the benzodioxepine derivatives within the active site of the FabH enzyme.[\[2\]](#)[\[8\]](#)[\[9\]](#)

- Preparation of Receptor and Ligand: The 3D structure of the FabH enzyme is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The 3D structures of the benzodioxepine derivatives are generated and energy-minimized.
- Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligands into the active site of the FabH enzyme. The docking protocol typically involves defining a grid box encompassing the active site and running the docking algorithm with appropriate parameters.
- Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site. This provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.



Platelet Aggregation Assay Workflow





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